molecular formula C13H14Cl3NO B379807 1-(2,3,6-Trichlorobenzoyl)azepane

1-(2,3,6-Trichlorobenzoyl)azepane

Cat. No.: B379807
M. Wt: 306.6g/mol
InChI Key: KVGCJWLPRWGFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,6-Trichlorobenzoyl)azepane is a chlorinated benzoyl derivative of azepane, a seven-membered saturated ring containing one nitrogen atom. The compound features a benzoyl group substituted with chlorine atoms at the 2-, 3-, and 6-positions, conferring distinct electronic and steric properties.

Properties

Molecular Formula

C13H14Cl3NO

Molecular Weight

306.6g/mol

IUPAC Name

azepan-1-yl-(2,3,6-trichlorophenyl)methanone

InChI

InChI=1S/C13H14Cl3NO/c14-9-5-6-10(15)12(16)11(9)13(18)17-7-3-1-2-4-8-17/h5-6H,1-4,7-8H2

InChI Key

KVGCJWLPRWGFMK-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of the Trichlorobenzoyl Group

The 2,3,6-trichlorobenzoyl group in the target compound can be compared to other trichlorobenzene isomers listed in the evidence (Table 1). These isomers differ in chlorine substitution patterns, which significantly influence their physicochemical properties:

Table 1: Comparison of Trichlorobenzene Isomers

Compound Name CAS Number Substitution Pattern Key Properties (Inferred)
1,2,3-Trichlorobenzene 87-61-6 Adjacent Cl atoms High dipole moment, lower symmetry
1,3,5-Trichlorobenzene 108-70-3 Symmetrical Cl atoms High symmetry, higher melting point
2,3,6-Trichlorobenzoyl moiety* N/A Ortho/meta Cl atoms Steric hindrance, reduced symmetry

*Derived from the target compound’s structure.

  • Electronic Effects: The 2,3,6-substitution pattern introduces both ortho (2,6) and meta (3) chlorine atoms.
  • Symmetry and Crystallinity : Unlike the symmetrical 1,3,5-trichlorobenzene (CAS 108-70-3), the 2,3,6-pattern reduces molecular symmetry, likely resulting in lower melting points and altered solubility compared to its symmetrical counterparts .

Azepane vs. Smaller Heterocycles

  • Steric Profile : The bulkier azepane ring may influence interactions with enzymes or receptors compared to smaller heterocycles.

Research Findings and Implications

Substituent Position Effects

  • Steric Hindrance : The 2,6-dichloro substitution in the benzoyl group creates steric crowding, which may impede nucleophilic attacks at the carbonyl carbon, reducing reactivity compared to less hindered analogs .
  • Solubility and Bioavailability: The reduced symmetry of the 2,3,6-trichlorobenzoyl group (vs.

Comparative Stability

  • Thermal Stability : Symmetrical trichlorobenzenes like 1,3,5-trichlorobenzene (CAS 108-70-3) exhibit higher thermal stability due to uniform charge distribution. The 2,3,6-isomer’s asymmetry may render it less stable under high-temperature conditions .

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